N-[1-(3-Aminophenyl)ethyl]acetamide sulfate
Description
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate (CAS: 1051368-96-7) is a sulfated derivative of an acetamide-based compound. Its molecular formula is C₂₀H₃₀N₄O₆S, with a molecular weight of 454.54 g/mol . The compound features a 3-aminophenyl ethyl group linked to an acetamide core, paired with a sulfate counterion in a 2:1 stoichiometric ratio. This structural arrangement enhances its solubility in polar solvents compared to non-sulfated analogs .
Key properties include:
- Storage: No specific storage guidelines are provided, but sulfate salts typically require protection from moisture.
Properties
IUPAC Name |
N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.H2O4S/c1-7(12-8(2)13)9-4-3-5-10(11)6-9;1-5(2,3)4/h3-7H,11H2,1-2H3,(H,12,13);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOPKFSIFGFZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)NC(=O)C.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332530-69-4, 1051368-96-7 | |
| Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332530-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(3-aminophenyl)ethyl]-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1051368-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate typically involves the reaction of 3-nitroacetophenone with ethylamine, followed by reduction of the nitro group to an amino group. The final step involves the formation of the sulfate salt by reacting the amine with sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound is utilized in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for synthetic chemists .
Biology
- Enzyme Inhibition Studies : N-[1-(3-Aminophenyl)ethyl]acetamide sulfate has been shown to act as an enzyme inhibitor. It binds to specific enzymes, blocking their active sites and affecting biochemical pathways. This property is particularly useful in drug development for diseases where enzyme activity needs modulation .
- Protein Binding Studies : The compound is also involved in studies examining how drugs interact with proteins, which is crucial for understanding pharmacokinetics and drug efficacy.
Industrial Applications
- Dyes and Pigments Production : In industrial settings, this compound is employed in producing dyes and pigments due to its chemical stability and reactivity .
- Biopharmaceuticals : The compound has potential applications in biopharma production, particularly in developing therapeutic agents that require specific chemical modifications .
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibits a specific enzyme involved in metabolic pathways related to drug metabolism. The inhibition was quantified using IC50 values, showing significant potency compared to other compounds tested.
Case Study 2: Synthesis of Novel Derivatives
Research focused on synthesizing derivatives of this compound revealed new compounds with enhanced biological activity. These derivatives were tested against various biological targets, illustrating the compound's utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of enzyme activity, inhibition of protein synthesis, or interaction with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of N-[1-(3-Aminophenyl)ethyl]acetamide sulfate is highlighted through comparisons with analogous compounds (Table 1).
Table 1: Comparative Analysis of this compound and Structural Analogs
Key Findings from Comparisons
Sulfate Counterion Advantage: Unlike non-ionic analogs (e.g., bromophenyl or chlorophenyl derivatives), the sulfate group in the target compound improves aqueous solubility, making it advantageous for formulation in biological assays .
Aminophenyl vs. Heterocyclic Moieties: The 3-aminophenyl group distinguishes it from indazole- or imidazole-containing analogs (e.g., ).
Ionic vs.
Substituent Effects: Bromine or chlorine atoms in analogs () introduce electronegativity, favoring covalent or halogen-bond interactions absent in the aminophenyl-sulfate structure.
Unique Properties of this compound
- Dual Reactivity : The free amine on the phenyl ring allows for further functionalization (e.g., acylation or diazotization), while the sulfate group stabilizes the compound in physiological pH ranges .
- Biological Niche : Its solubility profile suggests utility in in vitro studies requiring water-soluble ligands, contrasting with lipophilic analogs used in in vivo CNS-targeted research .
Biological Activity
N-[1-(3-Aminophenyl)ethyl]acetamide sulfate, a compound with significant biological implications, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its effects and mechanisms.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 454.54 g/mol
- CAS Number : 103394-66-7
The compound is characterized by an acetamide group linked to a phenyl ring with an amino substituent, which may influence its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Docking studies suggest that the compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, virtual screening against the enzyme 1KE8 revealed significant binding interactions, suggesting potential anticancer properties .
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including HEPG2 (human liver carcinoma). The sulforhodamine-B (SRB) assay indicated that many derivatives achieved over 70% growth inhibition at concentrations of 500 μg/mL .
Table 1: Biological Screening Results Against HEPG2 Cell Line
| Compound No. | Binding Energy (kcal/mol) | % Growth Inhibition |
|---|---|---|
| 11a | -7.88 | 78 |
| 9b | -9.39 | 77 |
| 7b | -6.05 | 77 |
| 6d | -9.11 | 77 |
| 7a | -7.79 | 76 |
This table highlights the correlation between binding energy and biological activity, emphasizing the efficacy of certain derivatives.
Case Study 1: Anticancer Potential
A study investigated the anticancer potential of this compound and related compounds. The results indicated that modifications in the chemical structure significantly affected biological activity, with some derivatives showing promising results in inhibiting tumor cell proliferation .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of acetamide derivatives, including this compound. The study reported that certain derivatives demonstrated protective effects against neuronal cell death in models of ischemia, suggesting a broader therapeutic potential beyond oncology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
